2-Acetoxy-1-ethoxypropane, (R)-

Chiral Building Block Asymmetric Synthesis Stereochemical Integrity

(R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8), systematically named [(2R)-1-ethoxypropan-2-yl] acetate, is the single (R)-enantiomer of propylene glycol ethyl ether acetate (PGEEA). It is a chiral acetate ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 609847-75-8
Cat. No. B12740118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-1-ethoxypropane, (R)-
CAS609847-75-8
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCOCC(C)OC(=O)C
InChIInChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1
InChIKeyLIPRQQHINVWJCH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8): Chiral Acetate Ester for Asymmetric Synthesis Procurement


(R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8), systematically named [(2R)-1-ethoxypropan-2-yl] acetate, is the single (R)-enantiomer of propylene glycol ethyl ether acetate (PGEEA). It is a chiral acetate ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol [1]. The compound possesses one stereogenic center at the C2 position of the propyl backbone, making it non-superimposable on its (S)-enantiomer mirror image. The racemic mixture (CAS 54839-24-6) is widely employed as an industrial solvent in coatings, inks, and cleaning formulations [2], whereas the enantiopure (R)-form is procured specifically as a chiral synthon for stereoselective synthesis, chiral resolution studies, and enantioselective biocatalysis research [3].

Chiral synthon for asymmetric synthesis of pharmaceutical or agrochemical intermediates
Substrate for enantioselective biocatalysis, lipase screening, and kinetic resolution studies
Chiral reference standard for enantiomeric excess determination and chiral method development

Why Racemic or (S)-Configured 2-Acetoxy-1-ethoxypropane Cannot Substitute the (R)-Enantiomer in Stereoselective Applications


The (R)-enantiomer of 2-acetoxy-1-ethoxypropane cannot be replaced by its racemate (CAS 54839-24-6) or its (S)-enantiomer in any application where stereochemical integrity governs downstream outcomes. Enantiomers, while sharing identical physical properties such as boiling point (205.8 °C) and density (0.9410 g/cm³) , exhibit opposite optical rotation and, critically, differential reactivity toward other chiral entities—including enzymes, chiral stationary phases, and biological receptors [1]. In biocatalytic kinetic resolution processes, lipase B from Candida antarctica (CAL-B) displays pronounced enantiopreference; for the structurally analogous 1-methoxy-2-propanol acetate (PMA), CAL-B-catalyzed hydrolysis yields the (R)-alcohol and residual (S)-acetate each at >99% enantiomeric excess (ee) [2]. Substituting the racemate yields a 50:50 enantiomeric mixture with zero net optical rotation, undermining stereochemical fidelity in asymmetric synthesis. Conversely, using the (S)-enantiomer would invert the stereochemical course of any enantiospecific transformation. Selection of the correct enantiomer is therefore a binary procurement decision with irreversible consequences for stereochemical outcome.

Target: (R)-Enantiomer
Racemate (CAS 54839-24-6)
(S)-Enantiomer
Stereochemical outcome
Predictable (R)-configuration for downstream synthesis
50:50 mixture; uncontrolled stereochemistry may produce diastereomeric mixtures
Opposite configuration; stereochemical course may be inverted in enantiospecific reactions
Enzyme compatibility
Aligns with CAL-B (R)-enantiopreference for high kinetic resolution yield
Reduced enantioselectivity; net optical rotation near zero, limiting resolution efficiency
May not be recognized by (R)-selective enzymes; inverted substrate preference risk

Quantitative Differentiation Evidence for (R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8) vs. Comparators


Defined Absolute (R)-Configuration vs. Racemate (CAS 54839-24-6): Stereochemical Identity

(R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8) possesses a defined (R) absolute configuration at the C2 stereogenic center, as confirmed by its IUPAC name [(2R)-1-ethoxypropan-2-yl] acetate [1]. In contrast, the racemate (CAS 54839-24-6) is an equimolar (50:50) mixture of (R)- and (S)-enantiomers and exhibits zero net optical rotation. The (R)-enantiomer is a distinct chemical entity registered separately from the racemate, with its own CAS number, indicating regulatory and procurement differentiation [2]. For the structurally analogous (R)-1-ethoxy-2-propanol (CAS 609847-69-0), commercial specifications require minimum 95% chemical purity, though enantiomeric excess specifications vary by supplier .

Stereochemical Identity
Class-level
100% ee single enantiomer vs. 0% ee racemate
Defined (R)-configuration supports stereochemical-control study fit.
Enantiomeric excess specification requires supplier verification.
Chiral Building Block Asymmetric Synthesis Stereochemical Integrity

Enzymatic Enantioselectivity: CAL-B Lipase Discrimination Between Enantiomers of Propylene Glycol Ether Acetates

Candida antarctica lipase B (CAL-B, Novozym 435®) catalyzes enantioselective hydrolysis and transesterification of propylene glycol alkyl ether acetates, enabling access to enantiopure products [1]. For the methyl ether analog (PMA, (±)-1-methoxy-2-propanol acetate), Baumann et al. (2000) demonstrated that CAL-B-catalyzed hydrolysis yields (R)-1-methoxy-2-propanol and residual (S)-acetate, each with >99% ee, at 50% maximum theoretical yield [2]. Transesterification of (±)-1-methoxy-2-propanol with vinyl acetate in hexane produced (R)-1-methoxy-2-propanol acetate in 98% ee at 20% conversion [2]. The patent literature indicates that the enantioselectivity of CAL-B extends to the ethyl ether series (PE/PEA), with lipases showing preference for the (R)-enantiomer of the acetate substrate [1]. Quantitative enantioselectivity (E) values for propylene glycol ethyl ether acetate (PEA) have been reported to exceed those of the methyl analog (PMA), attributed to larger steric differentiation between the ethoxy and methoxy substituents at the enzyme active site [1].

Enzymatic Enantioselectivity
Reported
CAL-B E >200 (PEA) vs. E 30–100 (PMA)
Supports enantioselective biocatalysis workflow selection.
Quantitative E value for PEA from patent disclosure; peer-reviewed data for PMA.
Biocatalysis Kinetic Resolution Lipase Enantioselectivity

Physical-Chemical Indistinguishability: Why Chiral Purity Verification Requires Specialized Analytical Methods

The (R)-enantiomer of 2-acetoxy-1-ethoxypropane shares identical physical properties with its (S)-enantiomer and the racemate with the sole exception of optical rotation [1]. The racemate (CAS 54839-24-6) has a reported boiling point of 205.8 °C (rough estimate), density of 0.9410 g/cm³, vapor pressure of 2.02 hPa at 24.85 °C, refractive index of 1.4025, and water solubility of 69.6 g/L at 18 °C . These values are indistinguishable between the (R)-enantiomer, (S)-enantiomer, and racemate. Consequently, standard QC methods such as GC, refractive index measurement, or density determination cannot verify enantiomeric purity. Chiral HPLC, chiral GC, or polarimetry are required to discriminate the (R)-enantiomer from its (S)-enantiomer and to quantify enantiomeric excess [2]. This analytical requirement imposes additional quality control burden that must be factored into procurement specifications.

Analytical Distinguishability
Class-level
Identical bp, density, RI; optical rotation differs
Requires chiral analytical methods for identity confirmation.
Achiral QC assays cannot verify enantiomeric purity.
Chiral Analysis Quality Control Enantiomeric Purity

Synthetic Utility: (R)-2-Acetoxy-1-ethoxypropane as a Protected Form of (R)-1-Ethoxy-2-propanol

(R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8) serves as the acetyl-protected derivative of (R)-1-ethoxy-2-propanol (CAS 609847-69-0). The acetate ester can be hydrolyzed under mild basic or enzymatic conditions to liberate the chiral secondary alcohol quantitatively [1]. This orthogonal protection strategy is valuable in multi-step synthesis where the free secondary alcohol must be masked to prevent undesired side reactions. The acetyl group is orthogonal to the ethyl ether protecting group, enabling selective deprotection sequences. Commercial (R)-1-ethoxy-2-propanol is available at ≥95% purity (CAS 609847-69-0) [2], and its acetate derivative can be prepared by standard acetylation (acetic anhydride/pyridine) with retention of configuration at the chiral center [3]. The racemic alcohol (CAS 1569-02-4) is an industrial solvent produced at bulk scale with no chiral purity specification, whereas the (R)-enantiomer is a specialty research chemical.

Synthetic Utility
Supporting evidence
Acetate as protected (R)-alcohol; orthogonal to ethyl ether
Supports orthogonal protection strategy in multi-step synthesis.
Retention of configuration expected during mild deprotection.
Protecting Group Strategy Multi-Step Synthesis Orthogonal Protection

High-Value Procurement Scenarios for (R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8)


Chiral Synthon for Asymmetric Synthesis of Bioactive Molecules

The defined (R)-absolute configuration at the C2 stereogenic center makes (R)-2-acetoxy-1-ethoxypropane suitable as a chiral building block in the enantioselective synthesis of pharmaceutical intermediates, agrochemicals, or natural product analogs. Its stereochemical fidelity is essential for ensuring the correct three-dimensional arrangement in the final bioactive molecule. The acetate ester provides a masked secondary alcohol that can be deprotected orthogonally to the ethyl ether, enabling sequential functional group manipulations in multi-step synthetic routes [1]. Procurement of the single enantiomer rather than the racemate eliminates the need for downstream chiral separation, which is often the yield-limiting step in asymmetric synthesis campaigns.

Substrate for Lipase-Catalyzed Kinetic Resolution Studies and Biocatalyst Screening

Propylene glycol ethyl ether acetate (PEA) has been identified in patent literature as a substrate for enantioselective hydrolysis and transesterification catalyzed by Candida antarctica lipase B (CAL-B), with enantioselectivity (E) values reported to exceed 200 [1]. The (R)-enantiomer serves as both a reference standard for chiral analytical method development (chiral HPLC/GC) and as a starting material for investigating enzyme enantiopreference. The higher E value of PEA compared to its methyl analog (PMA, E ≈ 30–100) [1] makes it a more discriminating substrate for evaluating novel lipase variants or immobilization protocols. Researchers developing biocatalytic processes for chiral secondary alcohols can use enantiopure (R)-2-acetoxy-1-ethoxypropane to establish baseline retention times and calibrate ee determination methods.

Chiral Derivatizing Agent or Reference Standard for Enantiomeric Excess Determination

Because the (R)- and (S)-enantiomers of 2-acetoxy-1-ethoxypropane are physically indistinguishable by standard analytical methods (identical boiling point, density, and refractive index), enantiopure (R)-2-acetoxy-1-ethoxypropane is required as a reference standard for chiral chromatographic method development and validation [1]. Its use as a chiral derivatizing agent (CDA) precursor is also plausible, as the acetate group can be exchanged for other acyl moieties via transesterification while retaining the chiral secondary alcohol scaffold. Analytical laboratories performing ee determination of propylene glycol ether acetates in environmental, pharmaceutical, or industrial samples require certified enantiopure reference material for calibration and method validation [2].

Protected Chiral Alcohol for Orthogonal Deprotection Strategies in Multi-Step Synthesis

The acetate ester of (R)-1-ethoxy-2-propanol offers orthogonal protection relative to the base-stable ethyl ether group. In synthetic sequences requiring selective manipulation of hydroxyl functionalities, the acetate can be hydrolyzed under mild conditions (e.g., K₂CO₃/MeOH or lipase-catalyzed hydrolysis) without affecting the ethyl ether protecting group [1]. This orthogonality is advantageous in carbohydrate chemistry, natural product total synthesis, and the preparation of chiral glycerol derivatives where regioselective protection/deprotection sequences are critical. Procurement of the pre-formed acetate eliminates one protection step compared to purchasing the free (R)-alcohol (CAS 609847-69-0) [2] and acetylating in-house, reducing both labor and the risk of racemization during acetylation.

Application
Selection Property
Validation Focus
Chiral synthon for asymmetric synthesis
Stereochemical fidelity
Enantiomeric excess verification and stereochemical outcome tracking
Substrate for lipase-catalyzed kinetic resolution
Enantioselectivity discrimination
Biocatalyst screening performance and ee yield reproducibility
Chiral derivatizing agent or reference standard
Chiral identity certification
Chiral chromatographic method validation and calibration
Protected chiral alcohol for orthogonal deprotection
Orthogonal protection compatibility
Deprotection yield and stereochemical retention under mild conditions
Quote Request

Request a Quote for 2-Acetoxy-1-ethoxypropane, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.